molecular formula C12H13ClFNO B8000947 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile

Cat. No.: B8000947
M. Wt: 241.69 g/mol
InChI Key: RLJFYZNLEDTEDV-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a chloro and fluoro-substituted phenoxy group attached to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile typically involves the reaction of 4-chloro-2-fluorophenol with 6-bromohexanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted phenoxyhexanenitriles.

    Reduction: Formation of hexylamine derivatives.

    Oxidation: Formation of hexanoic acid derivatives.

Scientific Research Applications

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-4-fluoro-phenoxy)hexanenitrile
  • 6-(4-Chloro-2-fluoro-phenoxy)butanenitrile
  • 6-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

Uniqueness

6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring, which can significantly impact its chemical reactivity and biological activity. The hexanenitrile chain length also plays a role in its physical and chemical properties, distinguishing it from similar compounds with different chain lengths.

Properties

IUPAC Name

6-(4-chloro-2-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJFYZNLEDTEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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